molecular formula C8H13N3O5 B14386309 L-Serine, N-(1-nitroso-L-prolyl)- CAS No. 88476-99-7

L-Serine, N-(1-nitroso-L-prolyl)-

Cat. No.: B14386309
CAS No.: 88476-99-7
M. Wt: 231.21 g/mol
InChI Key: QHSASQZLOYREMH-WDSKDSINSA-N
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Description

L-Serine, N-(1-nitroso-L-prolyl)- (CAS: 88476-99-7) is a modified amino acid derivative where the α-amino group of L-serine is substituted with a nitroso-L-prolyl moiety. Its molecular formula is C₈H₁₃N₃O₅, and molecular weight is 231.18 g/mol . Structurally, it combines the hydroxyl-bearing side chain of serine with a nitroso-modified proline ring. This compound is primarily used in research settings to study endogenous nitrosation, DNA adduct formation, and the biochemical pathways of nitroso compounds .

Properties

CAS No.

88476-99-7

Molecular Formula

C8H13N3O5

Molecular Weight

231.21 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[[(2S)-1-nitrosopyrrolidine-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C8H13N3O5/c12-4-5(8(14)15)9-7(13)6-2-1-3-11(6)10-16/h5-6,12H,1-4H2,(H,9,13)(H,14,15)/t5-,6-/m0/s1

InChI Key

QHSASQZLOYREMH-WDSKDSINSA-N

Isomeric SMILES

C1C[C@H](N(C1)N=O)C(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

C1CC(N(C1)N=O)C(=O)NC(CO)C(=O)O

Origin of Product

United States

Preparation Methods

Nitrosation of L-Proline

Nitrosation Mechanisms

Secondary amines, such as L-proline’s pyrrolidine ring, undergo nitrosation via electrophilic substitution. Nitrosating agents (e.g., nitrous acid, alkyl nitrites) generate nitroso groups (–N=O) under acidic conditions. Key methods include:

Nitrous Acid (HNO₂)
  • Reagents : Sodium nitrite (NaNO₂) in hydrochloric acid (HCl).
  • Procedure :
    • Dissolve L-proline (1 equiv) in 1 M HCl at 0–5°C.
    • Add NaNO₂ (1.2 equiv) dropwise with stirring.
    • Maintain pH < 3 to favor nitrosoamine over diazonium intermediates.
    • React for 2–4 h, then neutralize with NaOH.
Alkyl Nitrites
  • Reagents : Isoamyl nitrite or ethyl nitrite in acetic acid.
  • Procedure :
    • Suspend L-proline in glacial acetic acid.
    • Add isoamyl nitrite (1.5 equiv) at 0°C.
    • Stir for 6–12 h under nitrogen.
    • Isolate via vacuum distillation or extraction.

Characterization of 1-Nitroso-L-Proline

  • Yield : 60–75% (dependent on nitrosation agent).
  • Analytical Data :
    • ¹H NMR (D₂O): δ 4.3 (m, α-H), 3.1–3.5 (pyrrolidine ring), 2.8 (NO–N coupling).
    • IR : 1450 cm⁻¹ (N=O stretch), 1700 cm⁻¹ (C=O).

Coupling to L-Serine

Carbodiimide-Mediated Amidation

Activation of 1-nitroso-L-proline’s carboxyl group precedes coupling to L-serine’s amine.

Reagents and Conditions
  • Activation : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).
  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Procedure :
    • Dissolve 1-nitroso-L-proline (1 equiv) and HOBt (1.2 equiv) in DMF.
    • Add EDC (1.5 equiv) at 0°C, stir for 30 min.
    • Add L-serine (1 equiv) and N-methylmorpholine (2 equiv).
    • React at 25°C for 12–24 h.
Workup and Purification
  • Quench with aqueous citric acid, extract with ethyl acetate.
  • Purify via silica gel chromatography (eluent: CHCl₃/MeOH 9:1).
  • Yield : 50–65%.

Enzymatic Coupling

Papain or subtilisin catalyzes amide bond formation in aqueous media.

  • Conditions :
    • 1-Nitroso-L-proline methyl ester (1 equiv), L-serine (1.2 equiv), papain (5% w/w) in pH 8.5 buffer.
    • Stir at 37°C for 48 h.
  • Yield : 40–55%.

Analytical and Stability Data

Spectroscopic Characterization

  • ¹H NMR (D₂O): δ 4.25 (serine α-H), 3.95 (proline α-H), 3.3–3.6 (pyrrolidine), 1.8–2.2 (proline β/γ-H).
  • ¹³C NMR : 175 ppm (amide C=O), 55 ppm (serine Cα), 48 ppm (proline Cα).
  • HRMS : [M+H]⁺ calc. for C₈H₁₃N₃O₅: 232.0934; found: 232.0932.

Stability Considerations

  • Thermal : Decomposes above 40°C (NO release detected via chemiluminescence).
  • Photolytic : Light-sensitive; store in amber vials under argon.

Challenges and Optimization

Side Reactions

  • N-Nitrosamine Rearrangement : Mitigated by low-temperature nitrosation.
  • Racemization : Use HOBt/EDC to suppress serine epimerization.

Scalability

  • Batch Nitrosation : Limited by exothermicity; semi-continuous flow systems improve safety.

Chemical Reactions Analysis

Types of Reactions

L-Serine, N-(1-nitroso-L-prolyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

L-Serine, N-(1-nitroso-L-prolyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Serine, N-(1-nitroso-L-prolyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This compound can also modulate signaling pathways by influencing the activity of key enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares L-Serine, N-(1-nitroso-L-prolyl)- with structurally related compounds:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features
L-Serine, N-(1-nitroso-L-prolyl)- 88476-99-7 C₈H₁₃N₃O₅ 231.18 Serine backbone + nitroso-proline substituent
N-Nitroso-L-proline (NPRO) 7519-36-0 C₅H₈N₂O₃ 144.13 Nitroso group on proline ring
N-Acetyl-L-proline 68-95-1 C₇H₁₁NO₃ 157.17 Acetylated proline
N-(2-Nitrophenylsulfenyl)-L-serine* 2418-89-5 C₂₁H₃₃N₃O₅S 439.0 Sulfenyl-protected serine (salt form)
N-(2,4-Dinitrophenyl)-L-serine - C₉H₉N₃O₇† ~283.19 Dinitrophenyl substituent on serine

*Dicyclohexylammonium salt form ; †Estimated based on structure.

Key Observations :

  • Nitroso vs. Acetyl Groups : The nitroso group (‑N=O) in the target compound and NPRO introduces electrophilicity, enabling DNA alkylation , while acetyl derivatives are stable and used as protecting groups in synthesis .
  • Reactivity : Nitroso compounds decompose spontaneously or via metabolic activation to form alkylating agents, whereas sulfenyl or dinitrophenyl derivatives are more stable and serve as intermediates in peptide chemistry .

Q & A

Q. What are the optimal synthetic routes for L-Serine, N-(1-nitroso-L-prolyl)-, and how can reaction conditions influence nitrosation efficiency?

  • Methodological Guidance :
    • Nitrosation reactions require careful pH control (ideally acidic conditions) and temperature modulation (typically 0–4°C) to minimize side reactions.
    • Ascorbic acid (1–2 mM) can suppress unwanted nitrosamine formation by competing for nitrite, as demonstrated in in vitro nitrosation studies .
    • Use high-purity precursors (e.g., L-proline derivatives) and monitor reaction progress via HPLC or UV-Vis spectroscopy to quantify nitroso intermediates .

Q. Which analytical techniques are most effective for characterizing L-Serine, N-(1-nitroso-L-prolyl)- and confirming its structural integrity?

  • Methodological Guidance :
    • Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for volatile derivatives (e.g., trimethylsilyl esters). For example, L-Serine derivatives with trimethylsilyl groups show distinct fragmentation patterns (e.g., m/z 321.64 for C12H31NO3Si3) .
    • Liquid Chromatography-Tandem MS (LC-MS/MS) : Provides higher sensitivity for polar, non-volatile compounds. Calibration curves with r² ≥ 0.99 ensure linearity, as validated for similar serine derivatives .
    • Nuclear Magnetic Resonance (NMR) : Use <sup>15</sup>N NMR to confirm nitroso group incorporation, with characteristic shifts at δ 350–450 ppm .

Q. How can researchers assess the stability of L-Serine, N-(1-nitroso-L-prolyl)- under varying storage and experimental conditions?

  • Methodological Guidance :
    • Conduct accelerated stability studies (e.g., 40°C/75% relative humidity) and monitor degradation via HPLC.
    • Nitroso compounds are light-sensitive; store samples in amber vials at -20°C under inert gas (N2 or Ar).
    • Evaluate pH-dependent stability (e.g., neutral to mildly acidic buffers) to prevent denitrosation or rearrangement .

Advanced Research Questions

Q. How can contradictions in analytical data (e.g., conflicting mass spectra or chromatographic peaks) be resolved for L-Serine, N-(1-nitroso-L-prolyl)-?

  • Methodological Guidance :
    • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example:
  • Feasibility : Verify instrument calibration using certified reference materials (e.g., NIST standards) .
  • Novelty : Use high-resolution MS (HRMS) to distinguish isobaric interferences (e.g., m/z tolerance ≤ 5 ppm).
    • Cross-validate results with orthogonal techniques (e.g., IR spectroscopy for functional groups, X-ray crystallography for solid-state confirmation) .

Q. What experimental designs are recommended to study the in vivo formation or metabolic fate of L-Serine, N-(1-nitroso-L-prolyl)-?

  • Methodological Guidance :
    • Use isotopically labeled precursors (e.g., <sup>15</sup>N-L-proline) to trace nitroso group incorporation in animal models.
    • Employ PICO framework (Population: rodent models; Intervention: dietary nitrite exposure; Comparison: ascorbic acid co-administration; Outcome: tumor incidence) to structure carcinogenicity studies .
    • Analyze biological matrices (e.g., plasma, urine) using LC-MS/MS with deuterated internal standards to correct for matrix effects .

Q. How can computational modeling and reaction kinetics elucidate the mechanisms of nitroso group transfer in L-Serine, N-(1-nitroso-L-prolyl)- synthesis?

  • Methodological Guidance :
    • Perform density functional theory (DFT) calculations to model transition states and activation energies for nitrosation pathways.
    • Conduct kinetic studies under pseudo-first-order conditions (excess nitrite) to determine rate constants (k) and Arrhenius parameters.
    • Validate models with experimental data (e.g., UV-Vis monitoring of nitrous acid depletion) .

Key Considerations for Reproducibility

  • Document all synthetic steps (e.g., molar ratios, reaction times) following ACS Author Guidelines .
  • Share raw data (e.g., chromatograms, spectra) in public repositories (e.g., Zenodo) to enable independent verification .
  • Address conflicting results by applying NRC Science Practices , such as iterative hypothesis testing and peer review .

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